molecular formula C17H16FN7O B6449986 3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine CAS No. 2640949-46-6

3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine

Cat. No.: B6449986
CAS No.: 2640949-46-6
M. Wt: 353.4 g/mol
InChI Key: ACXOTKGQMPJGOZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a fluorine atom at the 3-position and a complex bicyclic pyrrolo-pyrrole moiety conjugated to a [1,2,4]triazolo[4,3-b]pyridazine system. Its molecular formula is C₁₇H₁₈FN₇, with a molecular weight of 339.4 g/mol (CAS: 2742067-32-7) . The fluorine substituent enhances electronegativity and metabolic stability, while the fused triazolo-pyridazine and octahydropyrrolo[3,4-c]pyrrole groups contribute to its three-dimensional structure, likely influencing receptor binding affinity and selectivity in pharmacological contexts. Current data on its physicochemical properties (e.g., boiling point, density) remain unreported, suggesting a need for further experimental characterization .

Properties

IUPAC Name

(3-fluoropyridin-2-yl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O/c18-13-2-1-5-19-16(13)17(26)24-8-11-6-23(7-12(11)9-24)15-4-3-14-21-20-10-25(14)22-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOTKGQMPJGOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)C5=C(C=CC=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine represents a significant structure in medicinal chemistry due to its potential biological activities. This complex heterocyclic compound integrates multiple functional groups and is of interest for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C18H19FN6O3C_{18}H_{19}FN_{6}O_{3}, with a molecular weight of approximately 393.3 g/mol. The presence of the fluorine atom and the triazole and pyridine rings contributes to its unique properties and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₆O₃
Molecular Weight393.3 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Synthesis

The synthesis of this compound typically involves advanced organic chemistry techniques, such as multicomponent reactions and functionalization strategies. The synthetic routes often leverage the reactivity of various heterocycles to enhance molecular complexity while maintaining efficiency.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiproliferative Activity : Studies have shown that related compounds possess significant antiproliferative effects against cancer cell lines. For instance, fluorinated derivatives have been evaluated for their activity against breast, colon, and lung cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Mechanisms of Action : The mechanisms through which these compounds exert their biological effects often involve interaction with specific enzymes or receptors. For example, some derivatives have shown high affinity for corticotropin-releasing hormone type 1 receptor (CRHR1), indicating potential applications in neuropharmacology .

Case Studies

  • Fluorinated Pyridine Derivatives : A study focused on fluorinated 7-aryl-2-pyridyl derivatives found that certain compounds exhibited high antiproliferative activity against multiple cancer cell lines. The highest activity was linked to specific structural features within the compounds .
  • Triazole-Based Compounds : Research on triazolo derivatives indicated that these compounds could act as positive allosteric modulators for certain receptors, highlighting their diverse pharmacological potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in substituents on the triazolo-pyridazine ring or the central pyrrolo-pyrrole scaffold. Below is a comparative analysis based on available evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent CAS Number
3-Fluoro-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine C₁₇H₁₈FN₇ 339.4 3-Fluoro, 3-methyl 2742067-32-7
2-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine C₁₆H₁₈N₇O 324.3 3-Methyl, carbonyl N/A
3-Methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine C₁₂H₁₆N₆ 244.3 3-Methyl, no pyridine core 2548993-47-9

Critical Observations:

Fluorine vs. Methyl Substitution: The fluorine atom in the target compound increases molecular weight (339.4 vs. The absence of a carbonyl group in the target compound (vs. the analog in ) may reduce steric hindrance, improving solubility or membrane permeability .

Core Structure Modifications :

  • The pyridine core in the target compound distinguishes it from the simpler triazolo-pyrrolo derivative (CAS: 2548993-47-9), which lacks the pyridine moiety entirely. This structural difference likely alters pharmacological target specificity .

Physicochemical Data Gaps: None of the analogs provide complete datasets for properties like melting point or solubility, highlighting a critical research gap. The fluorine-containing compound’s stability under physiological conditions remains unstudied .

Hypothesized Pharmacological Implications:

  • The fluorine atom may enhance metabolic stability by resisting oxidative degradation, a common advantage in drug design .
  • The triazolo-pyridazine system’s planar structure could facilitate π-π stacking with aromatic residues in enzyme active sites, while the octahydropyrrolo[3,4-c]pyrrole scaffold adds conformational flexibility for target engagement .

Research and Development Recommendations

Synthetic Optimization : Explore derivatives with varied substituents (e.g., chloro, methoxy) to balance electronegativity and lipophilicity.

ADMET Profiling : Prioritize assays for solubility, plasma stability, and cytochrome P450 interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-fluoro-2-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine?

  • Methodology : The compound is synthesized via multi-step processes. A common approach involves cyclization of precursors such as triazolo-pyridazine derivatives with pyrrolo-pyrrole intermediates. Key steps include:

  • Reacting halogenated triazolo-pyridazine cores with octahydropyrrolo[3,4-c]pyrrole derivatives under reflux conditions using dehydrating agents (e.g., phosphorus oxychloride) .
  • Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .
    • Critical Parameters : Reaction temperature (80–120°C), anhydrous solvents, and inert atmosphere to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry of the octahydropyrrolo-pyrrole moiety .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving 3D conformation and hydrogen-bonding interactions in crystalline form .
    • Supplementary Techniques : HPLC for purity assessment (>95%) and IR spectroscopy to identify carbonyl and triazole functional groups .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Storage Conditions :

  • Keep in airtight containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation/hydrolysis .
  • Desiccate with silica gel to avoid moisture-induced degradation .
    • Handling Precautions : Use nitrile gloves, chemical goggles, and fume hoods to minimize exposure; avoid contact with skin/eyes .

Q. What initial biological screening assays are recommended for this compound?

  • Assay Design :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess selectivity .
    • Positive Controls : Compare with structurally related triazolo-pyridazine derivatives (e.g., chlorophenyl or furan-substituted analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Strategy :

  • Syntize derivatives with substitutions at the triazolo-pyridazine (e.g., -Cl, -OCH3_3) or pyrrolo-pyrrole (e.g., methyl, fluoro) positions .
  • Evaluate changes in bioactivity (e.g., IC50_{50} shifts in enzyme inhibition assays) and logP values to correlate hydrophobicity with membrane permeability .
    • Data Analysis : Use multivariate regression to identify critical substituents influencing target binding .

Q. What computational approaches are suitable for predicting target interactions?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs; prioritize targets based on triazolo-pyridazine’s known affinity for ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories .
    • Validation : Co-crystallization with identified targets (e.g., CDK2 or EGFR kinases) .

Q. How should contradictory data in biological activity be resolved (e.g., variable MIC values across studies)?

  • Troubleshooting Steps :

  • Standardize Assays : Use CLSI/M7-A9 guidelines for antimicrobial testing; validate cell line authenticity .
  • Control Variables : Test compound stability under assay conditions (pH, temperature) and confirm absence of impurities via LC-MS .
    • Statistical Analysis : Apply ANOVA to compare datasets; consider substituent electronic effects (Hammett σ values) on bioactivity .

Q. What strategies mitigate low yields or side products during synthesis?

  • Optimization :

  • Catalyst Screening : Test Pd(OAc)2_2 or CuI for Suzuki couplings to improve cross-coupling efficiency .
  • Reaction Monitoring : Use TLC or in-situ FTIR to detect intermediates and adjust stoichiometry .
    • Side-Product Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

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